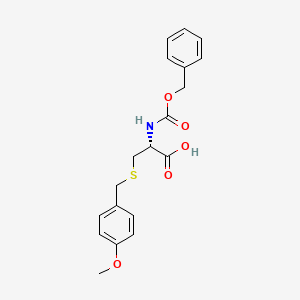
Z-Cys(pmeobzl)-OH
説明
Z-Cys(pmeobzl)-OH, also known as Z-Cysteine p-Methoxybenzyl ester, is a cysteine derivative with a protecting group. This compound is widely used in peptide synthesis and various biochemical applications due to its stability and reactivity.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized through the reaction of cysteine with p-methoxybenzyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form disulfides.
Reduction: The protecting group can be removed by reduction, typically using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups depending on the desired application.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for deprotection.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the target functional group.
Major Products Formed:
Disulfides: Formed through oxidation reactions.
Deprotected Cysteine: Resulting from the reduction of the benzyl protecting group.
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
科学的研究の応用
Z-Cys(pmeobzl)-OH is extensively used in scientific research due to its stability and versatility:
Peptide Synthesis: It serves as a protecting group for cysteine residues in peptide synthesis, preventing unwanted side reactions.
Protein Chemistry: Used in the study of protein structure and function, particularly in the formation of disulfide bonds.
Medicinal Chemistry: Employed in the design and synthesis of therapeutic peptides and small molecules.
Biomolecular Research: Utilized in the modification of biomolecules for various biochemical assays and studies.
作用機序
The mechanism by which Z-Cys(pmeobzl)-OH exerts its effects involves its role as a protecting group for cysteine residues:
Protecting Group: The p-methoxybenzyl group protects the thiol group of cysteine, preventing oxidation and unwanted reactions.
Molecular Targets: The protected cysteine can be selectively deprotected to form free thiol groups, which can then react with other molecules or participate in enzymatic reactions.
Pathways Involved: The deprotection and subsequent reactions are crucial in peptide synthesis and protein modification pathways.
類似化合物との比較
Z-Cys(Trt)-OH: Another cysteine derivative with a trityl protecting group.
Z-Cys(Acm)-OH: Cysteine with an acetamidomethyl protecting group.
Z-Cys(But)-OH: Cysteine with a tert-butyl protecting group.
Uniqueness:
Z-Cys(pmeobzl)-OH is unique due to its stability under various reaction conditions and its ease of deprotection, making it a preferred choice in peptide synthesis and biochemical research.
生物活性
Z-Cys(pmeobzl)-OH is a cysteine derivative that has garnered attention in the field of peptide synthesis and biological activity due to its unique structural properties. Cysteine, an amino acid with a reactive thiol group, plays a crucial role in protein structure and function. The introduction of protective groups, such as pmeobzl (para-methoxybenzyl), enhances the stability and reactivity of cysteine derivatives, making them valuable in various biochemical applications.
Chemical Structure and Properties
This compound features a Z (benzyloxycarbonyl) protecting group on the amino group and a pmeobzl group on the thiol side chain. This configuration allows for selective reactions while minimizing undesired side reactions typical of free cysteine.
Chemical Structure:
- Molecular Formula: C₁₃H₁₅NO₃S
- Molecular Weight: 271.33 g/mol
The biological activity of this compound is primarily attributed to its ability to participate in redox reactions due to the thiol group. This property allows it to act as a reducing agent, which is critical in various biological processes, including:
- Antioxidant Activity: The compound can scavenge free radicals, thereby protecting cells from oxidative stress.
- Enzyme Inhibition: this compound may modulate enzyme activity by forming reversible covalent bonds with reactive cysteine residues in target proteins.
Research Findings
Recent studies have explored the effects of this compound in different biological contexts:
- Peptide Synthesis:
- Integrin Binding Studies:
- Antioxidant Properties:
Case Studies
特性
IUPAC Name |
(2R)-3-[(4-methoxyphenyl)methylsulfanyl]-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-24-16-9-7-15(8-10-16)12-26-13-17(18(21)22)20-19(23)25-11-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIVJYICKMMKHE-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















